Magnesium, chloropropyl-

Descripción general

Descripción

We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Greener Chemistry. This product, 1.0 M in 2-methyltetrahydrofuran aligns with Safer Solvents and Auxiliaries, Use of Renewable Feedstocks and Inherently Safer Chemistry for Accident Prevention.

Mecanismo De Acción

Target of Action

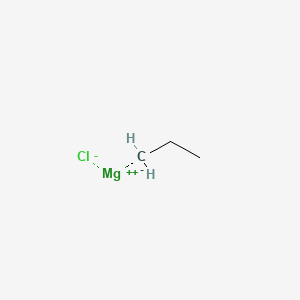

Chloropropylmagnesium, also known as Magnesium, chloropropyl- or propylmagnesium chloride, is an organometallic compound . It is primarily used as a reagent in chemical manufacturing to introduce the n-propyl group . The primary targets of Chloropropylmagnesium are organic compounds that require the addition of the n-propyl group.

Mode of Action

The mode of action of Chloropropylmagnesium involves its interaction with its targets, primarily organic compounds. As a Grignard reagent, Chloropropylmagnesium can add an n-propyl group to various organic compounds, facilitating the synthesis of a wide range of chemicals . This interaction results in the formation of new chemical bonds, leading to the creation of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by Chloropropylmagnesium are dependent on the specific reactions it is used in. As a Grignard reagent, it plays a crucial role in the synthesis of various organic compounds. It is involved in the transfer of the n-propyl group, which can affect multiple biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

It is also likely to be unstable in biological systems due to its reactivity .

Result of Action

The molecular and cellular effects of Chloropropylmagnesium’s action are primarily seen in the synthesis of new organic compounds. By adding an n-propyl group to its targets, Chloropropylmagnesium facilitates the creation of a wide range of chemicals. These new compounds can have various effects at the molecular and cellular level, depending on their specific properties and functions .

Action Environment

The action, efficacy, and stability of Chloropropylmagnesium can be influenced by various environmental factors. As a highly reactive compound, it is sensitive to moisture and can react violently with water . Therefore, it must be handled and stored under controlled conditions to maintain its stability and reactivity. Other factors, such as temperature and the presence of other chemicals, can also influence its reactivity and effectiveness .

Actividad Biológica

Magnesium, chloropropyl- (C3H7ClMg) is a coordination compound of magnesium that has garnered interest due to its potential biological activities. Magnesium ions are essential for numerous biological processes, including enzymatic reactions, cellular signaling, and structural stabilization of nucleic acids. This article explores the biological activity of magnesium, chloropropyl-, supported by various research findings, data tables, and case studies.

Biological Role of Magnesium

Magnesium plays a critical role in biological systems:

- Enzymatic Reactions : It is a cofactor for over 300 enzymes involved in biochemical reactions, including those related to ATP metabolism and nucleic acid synthesis .

- Cell Signaling : Magnesium ions act as secondary messengers in various signaling pathways, influencing muscle contraction and neurotransmission.

- Stabilization of Structures : Magnesium stabilizes the structures of DNA and RNA by binding to phosphate groups, which is crucial for maintaining cellular integrity .

The biological activity of magnesium, chloropropyl- can be attributed to its interaction with cellular components:

- Enzyme Activation : Similar to other magnesium salts, magnesium chloropropyl may activate enzymes that require Mg²⁺ for their catalytic activity.

- Cell Membrane Interaction : The compound could influence membrane stability and permeability through its interactions with phospholipids.

- Antioxidant Properties : Preliminary studies suggest that magnesium chloropropyl may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

Case Studies

- Neuroprotective Effects : A study on magnesium complexes indicated neuroprotective properties against excitotoxicity in neuronal cells. While this study focused on magnesium comenate, it provides insights into how magnesium compounds can protect against oxidative damage .

- Stress Response : Research has shown that magnesium supplementation can mitigate stress responses in animal models. For instance, oral administration of magnesium compounds has been linked to reduced oxidative stress markers in brain tissues during stress conditions .

Table 1: Comparison of Biological Activities of Magnesium Compounds

| Compound | Neuroprotective Effect | Antioxidant Activity | Enzyme Activation |

|---|---|---|---|

| Magnesium Chloride | Moderate | Yes | Yes |

| Magnesium Comenate | High | Yes | Yes |

| Magnesium Chloropropyl | TBD | Potential | TBD |

Note: TBD = To Be Determined based on future research.

Research Findings

- Magnesium and Inflammation : Increased dietary magnesium has been associated with lower levels of systemic inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests that magnesium compounds may play a role in modulating inflammatory responses .

- Clinical Trials : A randomized controlled trial indicated that participants receiving magnesium chloride showed improved serum magnesium levels and reduced inflammatory markers compared to controls .

Propiedades

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEXTBOQKFUPOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883815 | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-82-4 | |

| Record name | Propylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropropylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.